

# molecular structure and bonding of 4-aminobenzene-1,2-diol

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## Compound of Interest

Compound Name: 4-aminobenzene-1,2-diol

Cat. No.: B127442

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An In-depth Technical Guide on the Molecular Structure and Bonding of **4-aminobenzene-1,2-diol**

## Introduction

**4-aminobenzene-1,2-diol**, also commonly known as 4-aminocatechol or 3,4-dihydroxyaniline, is an organic compound with the molecular formula  $C_6H_7NO_2$ .<sup>[1]</sup> It is a derivative of benzene featuring an amino group ( $-NH_2$ ) and two adjacent hydroxyl ( $-OH$ ) groups on the aromatic ring.<sup>[1]</sup> This substitution pattern imparts unique chemical properties and significant biological activities, making it a molecule of interest in medicinal chemistry, organic synthesis, and materials science.<sup>[2]</sup> The compound typically appears as a white to off-white crystalline solid and is soluble in water.<sup>[1]</sup>

This technical guide provides a comprehensive overview of the molecular structure, bonding, spectroscopic characteristics, synthesis, and biological activities of **4-aminobenzene-1,2-diol**, intended for researchers, scientists, and professionals in drug development.

## Molecular Structure and Properties

The molecular structure of **4-aminobenzene-1,2-diol** consists of a planar benzene ring substituted at positions 1, 2, and 4. The presence of both electron-donating amino and hydroxyl groups significantly influences the electron density distribution within the aromatic ring and determines its reactivity.

Caption: 2D structure of **4-aminobenzene-1,2-diol**.

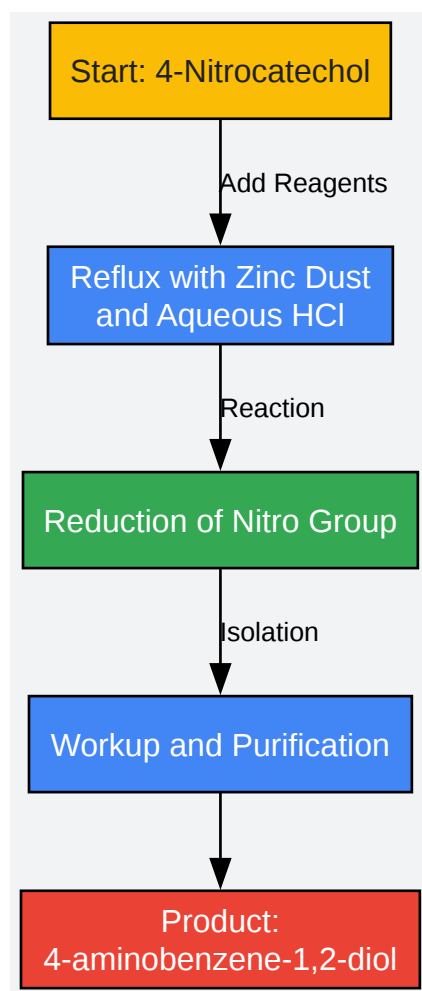
The definitive three-dimensional arrangement of atoms, including precise bond lengths and angles, is best determined through X-ray crystallography.[2] While this technique provides an unambiguous confirmation of the molecular structure, specific crystallographic data for **4-aminobenzene-1,2-diol** is not detailed in the available search results.

Table 1: General Properties of **4-aminobenzene-1,2-diol**

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub>	[1]
Molecular Weight	125.13 g/mol	[1]
IUPAC Name	4-aminobenzene-1,2-diol	[1]
Synonyms	4-Aminocatechol, 3,4-Dihydroxyaniline	[1]
CAS Number	13047-04-6	[1]
Appearance	White to off-white crystalline solid	[1]
Hydrogen Bond Donors	3	[3]
Hydrogen Bond Acceptors	3	[3]
Rotatable Bonds	0	[3]

## Synthesis Protocols

A prevalent and effective method for the synthesis of **4-aminobenzene-1,2-diol** is the chemical reduction of 4-nitrocatechol.[2] This process involves the conversion of the nitro group (-NO<sub>2</sub>) into an amino group (-NH<sub>2</sub>).



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Caption: Workflow for the synthesis of **4-aminobenzene-1,2-diol**.

## Experimental Protocol: Reduction of 4-Nitrocatechol

This protocol describes a typical laboratory-scale synthesis via the reduction of 4-nitrocatechol using zinc dust and hydrochloric acid.[2]

Materials:

- 4-Nitrocatechol
- Zinc dust
- Concentrated Hydrochloric Acid (HCl)

- Deionized water
- Dichloromethane
- Anhydrous sodium sulfate
- Round-bottomed flask, reflux condenser, separatory funnel, filtration apparatus

Procedure:

- A solution of 4-nitrocatechol is prepared in a round-bottomed flask.
- The flask is placed in an ice-water bath to control the temperature.
- Zinc dust is added to the solution in portions, followed by the slow, dropwise addition of concentrated hydrochloric acid while stirring vigorously. The reaction is exothermic and the temperature should be maintained.
- After the addition is complete, the mixture is removed from the ice bath and refluxed. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and filtered to remove excess zinc.
- The filtrate is transferred to a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane.[4]
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[4]
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[4]
- Further purification can be achieved through recrystallization to obtain pure **4-aminobenzene-1,2-diol**.

Table 2: Summary of Synthesis Reaction Conditions

Parameter	Condition	Reference
Starting Material	4-Nitrocatechol	[2]
Reducing Agent	Zinc Dust	[2]
Acid	Hydrochloric Acid (HCl)	[2]
Reaction Type	Chemical Reduction	[2]
Key Transformation	Nitro group (-NO <sub>2</sub> ) to Amino group (-NH <sub>2</sub> )	[2]

## Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of **4-aminobenzene-1,2-diol**.

### Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups. The spectrum is characterized by distinct absorption bands corresponding to the hydroxyl, amino, and aromatic moieties.[2]

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Type	Reference
3200-3600 (broad)	Hydroxyl (-OH)	O-H Stretch (H-bonded)	[2][5]
3300-3500 (two bands)	Amino (-NH <sub>2</sub> )	N-H Asymmetric & Symmetric Stretch	[2][5]
1600-1585 / 1500-1400	Aromatic Ring	C-C Stretch (in-ring)	[5]
1335-1250	Aromatic Amine	C-N Stretch	[5]
1320-1000	Phenol	C-O Stretch	[5]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the benzene ring.[\[2\]](#)

Table 4: Expected  $^1\text{H}$  NMR Chemical Shifts

Proton Type	Expected Chemical Shift (ppm)	Multiplicity	Reference
Aromatic C-H	6.0 - 8.0	Doublet, Doublet of doublets	<a href="#">[2]</a>
Amino (-NH <sub>2</sub> )	Variable	Broad Singlet	<a href="#">[2]</a>
Hydroxyl (-OH)	Variable	Broad Singlet	<a href="#">[2]</a>

Table 5: Expected  $^{13}\text{C}$  NMR Chemical Shifts

Carbon Type	Expected Chemical Shift (ppm)	Reference
Aromatic C-OH	140 - 160	<a href="#">[2]</a>
Aromatic C-NH <sub>2</sub>	130 - 150	<a href="#">[2]</a>
Aromatic C-H	110 - 130	<a href="#">[2]</a>

## Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio ( $m/z$ ).[\[2\]](#)

Table 6: High-Resolution Mass Spectrometry Data

Parameter	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Expected Accurate Mass	125.0477 g/mol	<a href="#">[2]</a>

## UV-Visible (UV-Vis) Spectroscopy

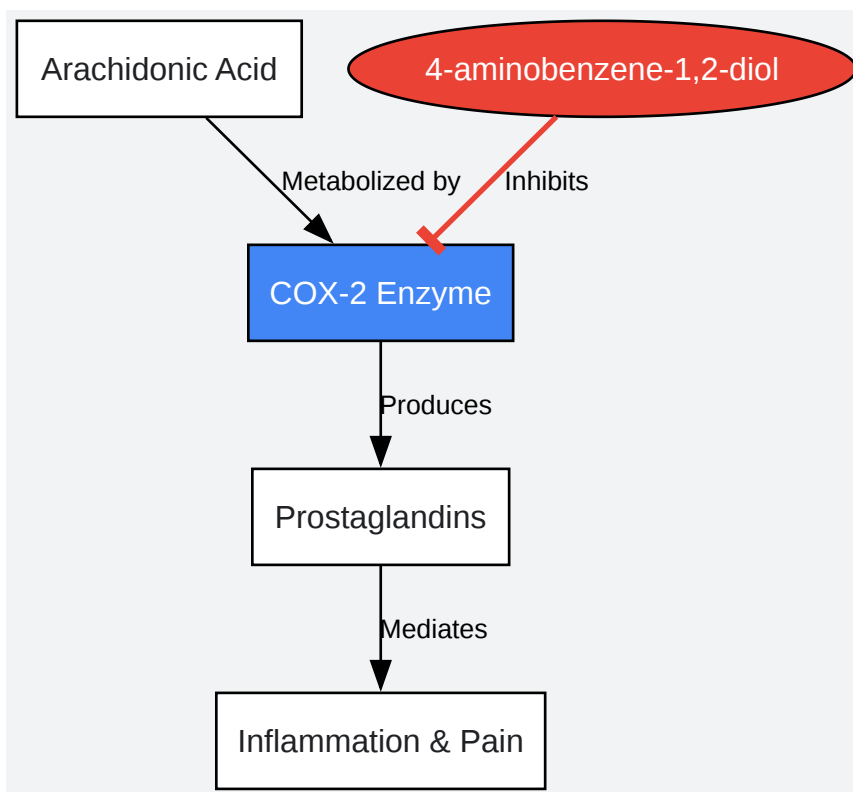
UV-Vis spectroscopy can be used for purity assessment and quantification, with a characteristic absorption maximum around 280 nm.[2]

## Biological Activity and Applications

**4-aminobenzene-1,2-diol** exhibits a range of biological activities, making it a valuable compound in pharmacological research.

### Anti-inflammatory Properties

The compound is known to be an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain by catalyzing the production of prostaglandins.[1][2] By inhibiting COX-2, **4-aminobenzene-1,2-diol** reduces the synthesis of these inflammatory mediators, suggesting its potential as an anti-inflammatory agent.[1]



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Caption: Inhibition of the COX-2 pathway by **4-aminobenzene-1,2-diol**.

## Enzyme Inhibition

Beyond COX-2, research has shown that **4-aminobenzene-1,2-diol** can inhibit other enzymes, such as matrix metalloproteinases (MMPs).[6] MMPs are involved in the degradation of the extracellular matrix and are implicated in disease processes like cancer metastasis.[6] Its inhibitory activity makes it a lead compound for developing new drugs targeting these enzymes.[6]

## Other Applications

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex molecules and dyes.[1][2]
- Polymer Chemistry: It can be used as a monomer in polymerization reactions to create novel polymers.[1]
- Biological Research: It is employed as a staining reagent in molecular biology for the detection of specific biomolecules.[1]

## Conclusion

**4-aminobenzene-1,2-diol** is a multifunctional aromatic compound with a well-defined structure that gives rise to significant biological activities. Its roles as a COX-2 and MMP inhibitor highlight its therapeutic potential, while its reactivity makes it a valuable precursor in chemical synthesis and materials science. The characterization data summarized herein provides a foundational understanding for researchers engaged in the study and application of this compound. Further investigation, particularly through single-crystal X-ray diffraction, would provide deeper insights into its solid-state conformation and intermolecular interactions.

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## References



- 1. Buy 4-aminobenzene-1,2-diol | 13047-04-6 [smolecule.com]
- 2. 4-aminobenzene-1,2-diol | 13047-04-6 | Benchchem [benchchem.com]
- 3. 4-aminobenzene-1,2-diol (13047-04-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. lookchem.com [lookchem.com]
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